Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- is an aromatic amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- typically involves the nitration of N,N-dibutylbenzenamine followed by the introduction of a trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of dibutyl groups.
Benzenamine, N,N-diethyl-4-nitro-: Similar structure but with diethyl groups instead of dibutyl groups.
Benzenamine, N,N-dipropyl-4-nitro-: Similar structure but with dipropyl groups instead of dibutyl groups.
Uniqueness
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
This detailed article provides a comprehensive overview of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
821776-84-5 |
---|---|
Molecular Formula |
C15H21F3N2O2 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N,N-dibutyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H21F3N2O2/c1-3-5-9-19(10-6-4-2)12-7-8-14(20(21)22)13(11-12)15(16,17)18/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
XPVBGSXXSDGBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.